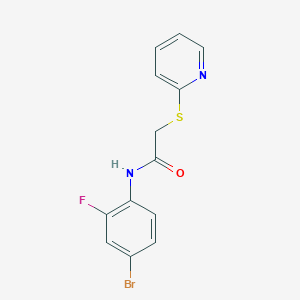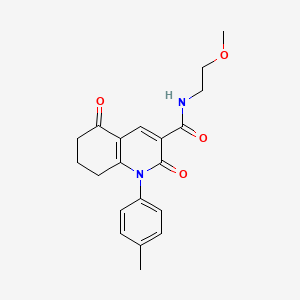![molecular formula C17H23N3O3S B10924583 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea](/img/structure/B10924583.png)
1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(MORPHOLINOCARBONYL)PHENYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a morpholinocarbonyl group attached to a phenyl ring, and a tetrahydro-2-furanylmethyl group linked to a thiourea moiety. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINOCARBONYL)PHENYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(morpholine-4-carbonyl)phenylboronic acid with tetrahydro-2-furanylmethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process is optimized for yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLINOCARBONYL)PHENYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nitric acid, halogens; reactions are often conducted under acidic or basic conditions, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-[4-(MORPHOLINOCARBONYL)PHENYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes involved in disease processes.
Medicine: Explored for its therapeutic potential in treating conditions such as cancer, due to its ability to interfere with specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINOCARBONYL)PHENYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in medical applications. The morpholinocarbonyl group and thiourea moiety play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- Tetrahydro-2-furanylmethyl isothiocyanate
- Phenylthiourea derivatives
Uniqueness
N-[4-(MORPHOLINOCARBONYL)PHENYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C17H23N3O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[4-(morpholine-4-carbonyl)phenyl]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C17H23N3O3S/c21-16(20-7-10-22-11-8-20)13-3-5-14(6-4-13)19-17(24)18-12-15-2-1-9-23-15/h3-6,15H,1-2,7-12H2,(H2,18,19,24) |
InChI Key |
MQMLQADTQBVSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-6-(5-methylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10924500.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924510.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924515.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B10924532.png)

![2-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10924535.png)
![1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924543.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}pyrrolidine-2,5-dione](/img/structure/B10924560.png)
![3,6-dimethyl-4-(pentafluoroethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10924568.png)
![N-(2-methoxyethyl)-3-(4-methylphenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924571.png)
![N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10924590.png)
![N-(3,5-dimethylphenyl)-3-[2-(2-methylpropyl)-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10924592.png)
![6-(4-fluorophenyl)-N-(4-methoxy-2-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924598.png)
